molecular formula C9H8N2S B13195090 3-(1,3-Thiazol-2-ylmethyl)pyridine

3-(1,3-Thiazol-2-ylmethyl)pyridine

Cat. No.: B13195090
M. Wt: 176.24 g/mol
InChI Key: KMTMOUKUPUZITF-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-ylmethyl)pyridine (CAS 856592-34-2) is a synthetic heterocyclic compound incorporating both pyridine and thiazole rings, which are privileged scaffolds in medicinal and materials chemistry . The molecular structure features a thiazole moiety linked via a methylene bridge to a pyridine ring, with a formula of C9H8N2S and a molecular weight of 176.24 g/mol . Hybrid molecules containing pyridine and thiazole structures are of significant research interest due to their diverse biological activities. These compounds are frequently explored in the development of novel therapeutic agents, with studies demonstrating that such hybrids exhibit potent antimicrobial properties and DNA cleavage activity . The pyridine nucleus is known to improve water solubility and stability in pharmaceutically relevant molecules, while the thiazole ring contributes to a wide spectrum of bioactivity, making their hybrid a valuable subject for antibacterial and anticancer research . This compound serves as a key chemical building block for synthesizing more complex molecules and is useful in various research applications, including the development of functional nanomaterials and as a ligand in organometallic chemistry . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C9H8N2S/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-5,7H,6H2

InChI Key

KMTMOUKUPUZITF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-ylmethyl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate can then be reacted with a pyridine derivative under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-ylmethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

3-(1,3-Thiazol-2-ylmethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Molecular and Structural Features

The following table summarizes key structural and molecular differences between 3-(1,3-Thiazol-2-ylmethyl)pyridine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Features
This compound C₈H₇N₃S 177.23 Thiazole-methyl Pyridine + thiazole
Pyrido[3,2-d][1,3]thiazole-2-thiol C₆H₄N₂S₂ 168.24 Fused thiazole-pyridine + thiol Fused bicyclic system
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine C₁₂H₁₀N₆ 238.25 Phenyl-tetrazole Pyridine + tetrazole
3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine C₂₀H₁₇N₂OSe 396.28 Selenyl-methoxyphenyl + phenylimidazole Imidazopyridine + selenium substituent
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo-triazolo-pyridine derivatives Variable ~300–400 Alkylthio, ethylthio, methyl Pyrazole + triazole + pyridine

Key Observations :

  • Thiazole vs.
  • Fused vs. Substituted Systems : Pyrido[3,2-d][1,3]thiazole-2-thiol (fused bicyclic structure) exhibits planar rigidity, contrasting with the flexible thiazole-methyl group in the target compound .
  • Selenium vs. Sulfur : The selanylimidazopyridine derivative () introduces selenium, which may confer redox activity distinct from sulfur-based analogs .
Antifungal and Enzyme Inhibition
  • Tetrazole Derivatives : 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine analogs may inhibit sterol-14α-demethylase (CYP51), disrupting fungal membrane synthesis. The tetrazole’s electron-withdrawing properties enhance binding to heme iron in CYP51 .
  • Thiazole Derivatives : The thiazole-methyl group in this compound could interact with hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2), similar to alkylthio pyrazolo-triazolo-pyridines, where sulfur substituents modulate binding affinity .
  • Selenium-Containing Compounds : Selanylimidazopyridines (e.g., MPI) exhibit unique interactions with tyrosine kinases due to selenium’s polarizability and redox activity .
Anti-Inflammatory and Anticancer Potential
  • COX-2 Inhibition : Pyrazolo-triazolo-pyridines with short alkylthio chains (e.g., methyl/ethyl) show high COX-2 binding, suggesting that this compound’s thiazole-methyl group may similarly target inflammatory pathways .
  • Receptor Tyrosine Kinases : Longer alkylthio chains (C5–C9) in pyrazolo-triazolo-pyridines enhance interactions with kinase active sites, a feature that could be explored in thiazole derivatives for oncology applications .

Biological Activity

3-(1,3-Thiazol-2-ylmethyl)pyridine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiazole ring attached to a pyridine moiety. This unique arrangement allows for various interactions at the molecular level, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, potentially disrupting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular responses to external signals.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound showed cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:
Cell Line IC50 (μM)
MCF-715.6
HCT11610.0
A549 (lung cancer)12.5

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the broad-spectrum antimicrobial activity of thiazole derivatives, including this compound. The research indicated that modifications to the thiazole ring could enhance efficacy against resistant strains .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through ROS generation and modulation of apoptotic pathways. This was particularly evident in studies involving breast and colon cancer cell lines .
  • Neuroprotective Effects : Emerging research also suggests potential neuroprotective properties of thiazole derivatives in models of oxidative stress-induced neurotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,3-Thiazol-2-ylmethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of thiazole-pyridine hybrids often involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, coupling a pyridine derivative with a thiazole precursor under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like potassium carbonate can yield the target compound. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for pyridine:thiazole) are critical for minimizing side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the pure product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic signals: pyridine protons at δ 8.3–8.6 ppm (aromatic coupling), thiazole protons at δ 7.1–7.5 ppm, and methylene bridge protons (CH2) as a singlet near δ 4.5 ppm.
  • 13C NMR : Pyridine carbons appear at 145–155 ppm, thiazole carbons at 120–135 ppm, and the CH2 carbon at 40–45 ppm.
  • IR : Stretching vibrations for C=N (thiazole) at 1600–1650 cm⁻¹ and C-S bonds at 650–750 cm⁻¹. Cross-validate with elemental analysis (C, H, N, S) to confirm purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coats) to avoid inhalation or skin contact. The compound may exhibit neurotoxic or irritant properties based on structural analogs (e.g., pyridine derivatives). Store in airtight containers at 2–8°C, away from oxidizers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiazole ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO2, -CF3) on the thiazole ring enhance electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, electron-donating groups (e.g., -OCH3) reduce reactivity. Optimize catalytic systems (e.g., Pd(PPh3)4, 5 mol%) and bases (K2CO3) in toluene/water mixtures at 90°C. Monitor reaction progress via TLC and characterize regioselectivity using NOESY NMR .

Q. What challenges arise in the crystallographic refinement of thiazole-pyridine hybrids, and how can software like SHELX address them?

  • Methodological Answer : Thiazole-pyridine compounds often exhibit disorder in the thiazole ring or CH2 bridge due to torsional flexibility. SHELXL refinement strategies:

  • Apply restraints (DFIX, SIMU) to stabilize bond lengths/angles.
  • Use TWIN and BASF commands for handling twinned crystals.
  • Validate hydrogen bonding networks (e.g., C-H···N interactions) via PLATON. High-resolution data (≤0.8 Å) is critical for resolving positional disorder .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid state. For example:

  • If NMR suggests a single species but X-ray shows multiple conformers, perform variable-temperature NMR to detect equilibria.
  • Compare DFT-calculated (B3LYP/6-311+G**) and experimental bond lengths. Deviations >0.05 Å may indicate crystal packing effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What experimental designs are effective for studying the tautomeric behavior of this compound in solution versus solid state?

  • Methodological Answer :

  • Solution Studies : Use deuterated solvents (DMSO-d6, CDCl3) for 1H/13C NMR at 298–343 K. Monitor chemical shift changes in thiazole protons to identify tautomeric equilibria.
  • Solid-State Studies : Compare single-crystal XRD structures of polymorphs. Pair with solid-state NMR (CP-MAS) to detect hydrogen bonding patterns. Computational modeling (MD simulations) can predict dominant tautomers under varying conditions .

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